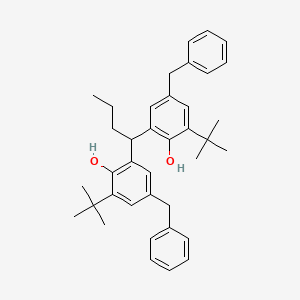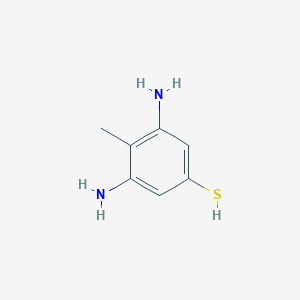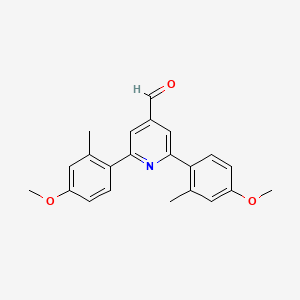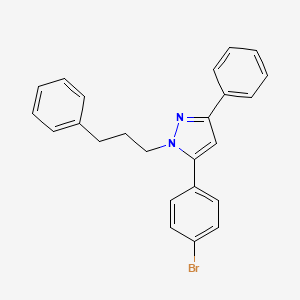
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 3-position, and a phenylpropyl group at the 1-position
准备方法
The synthesis of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromophenylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions can yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
Similar compounds to 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- include other pyrazole derivatives with different substituents at the 1, 3, and 5 positions. Examples include:
1H-Pyrazole, 3,5-diphenyl-1-(3-phenylpropyl)-: Lacks the bromophenyl group, resulting in different chemical reactivity and biological activity.
1H-Pyrazole, 5-(4-chlorophenyl)-3-phenyl-1-(3-phenylpropyl)-: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and applications.
属性
CAS 编号 |
686776-92-1 |
|---|---|
分子式 |
C24H21BrN2 |
分子量 |
417.3 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)pyrazole |
InChI |
InChI=1S/C24H21BrN2/c25-22-15-13-21(14-16-22)24-18-23(20-11-5-2-6-12-20)26-27(24)17-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-16,18H,7,10,17H2 |
InChI 键 |
NTBCCRJARGFTDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
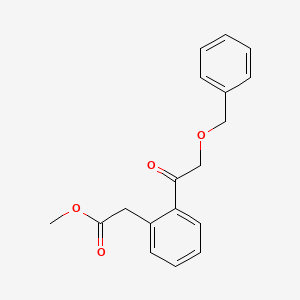

![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)

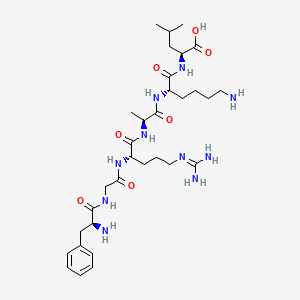
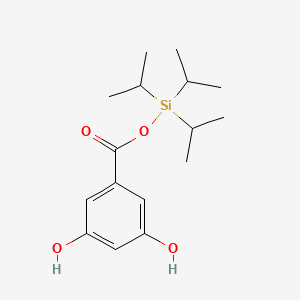
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
